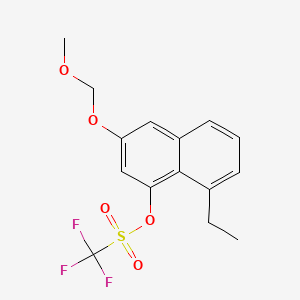
8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C15H15F3O5S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 8-ethyl-3-(methoxymethoxy)naphthalene with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the acidic by-products .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for efficiency and cost-effectiveness, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted naphthalene derivatives, while oxidation and reduction can lead to different functionalized naphthalene compounds .
Scientific Research Applications
8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate involves its interaction with molecular targets through various pathways. The trifluoromethanesulfonate group is highly reactive, making the compound a versatile intermediate in chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
- 8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate
- 8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl methanesulfonate
- 8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl tosylate
Uniqueness
8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts high reactivity and stability. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
Molecular Formula |
C15H15F3O5S |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
[8-ethyl-3-(methoxymethoxy)naphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C15H15F3O5S/c1-3-10-5-4-6-11-7-12(22-9-21-2)8-13(14(10)11)23-24(19,20)15(16,17)18/h4-8H,3,9H2,1-2H3 |
InChI Key |
MLMITQCVSGKONC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC(=CC(=C21)OS(=O)(=O)C(F)(F)F)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)
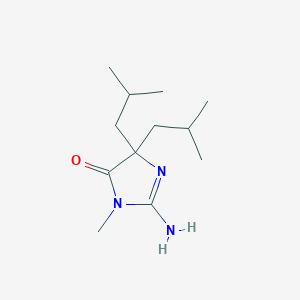
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)
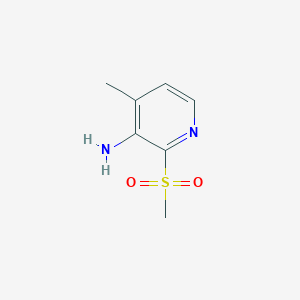

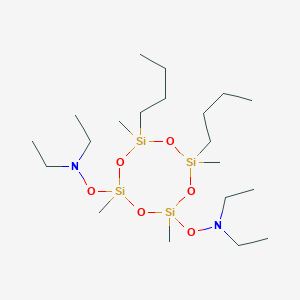
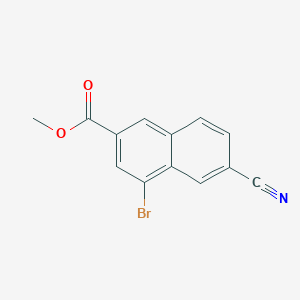
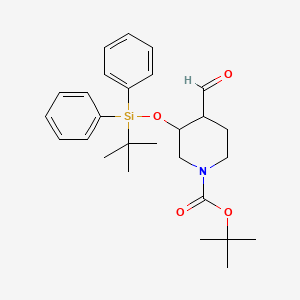
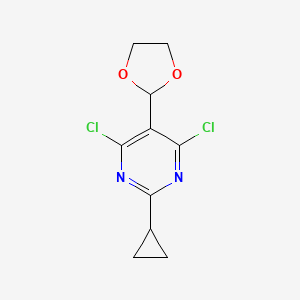
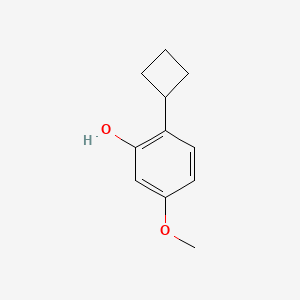
![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine](/img/structure/B13934365.png)
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane](/img/structure/B13934376.png)
